molecular formula C6H7NO4 B135890 Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate CAS No. 139297-55-5

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B135890
CAS No.: 139297-55-5
M. Wt: 157.12 g/mol
InChI Key: XUDZZTFUHHYXSE-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroxymethylfurfural with suitable reagents to form the oxazole ring. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxymethyl group plays a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both the oxazole ring and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The oxazole ring provides stability and rigidity, while the hydroxymethyl group enhances reactivity and solubility .

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-10-6(9)5-2-4(3-8)11-7-5/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDZZTFUHHYXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434440
Record name Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139297-55-5
Record name Methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate
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